Diethyl 2-allyl-2-methylmalonate

描述

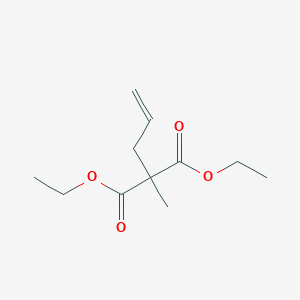

Structure

3D Structure

属性

IUPAC Name |

diethyl 2-methyl-2-prop-2-enylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGGTBZQRNZEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53651-72-2 | |

| Record name | DIETHYL 2-ALLYL-2-METHYLMALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of Diethyl 2 Allyl 2 Methylmalonate

Transformations Involving the Ester Functionalities

The ester groups of Diethyl 2-allyl-2-methylmalonate are susceptible to several key reactions, including reduction, hydrolysis, decarboxylation, and transesterification.

The reduction of the diethyl ester functionalities in this compound can lead to the formation of 2-allyl-2-methyl-1,3-propanediol. This transformation typically requires the use of strong reducing agents capable of converting esters to alcohols.

| Reaction | Reagent | Product |

| Reduction | Lithium aluminum hydride (LiAlH4) | 2-allyl-2-methyl-1,3-propanediol |

| Data derived from established principles of organic chemistry. |

The hydrolysis of this compound can be achieved under either acidic or basic conditions, yielding the corresponding dicarboxylic acid, 2-allyl-2-methylmalonic acid. nih.govbeilstein-journals.orgnih.gov Subsequent heating of the malonic acid derivative can induce decarboxylation to produce 2-methyl-4-pentenoic acid. It is noteworthy that in some cases, particularly with substituted phenylmalonates, hydrolysis can be accompanied by spontaneous decarboxylation. nih.govbeilstein-journals.org For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate under vigorous conditions with aqueous HBr and acetic acid leads directly to 2-(perfluorophenyl)acetic acid. nih.govbeilstein-journals.orgnih.gov

| Reaction Pathway | Conditions | Intermediate/Product |

| Base-catalyzed Hydrolysis | 1. NaOH (aq), heat2. H3O+ | 2-allyl-2-methylmalonic acid |

| Decarboxylation | Heat | 2-methyl-4-pentenoic acid |

| This table outlines the general pathway for hydrolysis and decarboxylation of dialkyl malonates. |

Transesterification of this compound allows for the exchange of the ethyl groups of the ester with other alkyl or aryl groups. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is typically driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid or base catalyst would yield Dimethyl 2-allyl-2-methylmalonate. This process is crucial for synthesizing a variety of malonate esters with different properties. Continuous processes for transesterification of similar compounds like dimethyl malonate to diethyl malonate have been developed, achieving high yields and purities. google.com

| Reactant Alcohol | Catalyst | Product |

| Methanol | Acid (e.g., H2SO4) or Base (e.g., NaOCH3) | Dimethyl 2-allyl-2-methylmalonate |

| Isopropanol | Acid or Base | Diisopropyl 2-allyl-2-methylmalonate |

| This table illustrates potential transesterification products. |

Reactions Involving the Allyl Moiety

The allyl group in this compound provides a site for a variety of carbon-carbon bond-forming and functional group transformation reactions.

The alkene functionality of the allyl group can participate in olefin metathesis reactions, a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. harvard.eduraineslab.com

Ring-Closing Metathesis (RCM): While this compound itself lacks a second alkene for intramolecular RCM, related compounds like diethyl diallylmalonate are standard substrates for evaluating the efficiency of RCM catalysts. pku.edu.cnnih.gov This highlights the potential for the allyl group in similar structures to participate in such cyclizations.

Cross-Metathesis Potential: The allyl group can undergo cross-metathesis with other olefins in the presence of a suitable catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst. nih.govresearchgate.net This reaction would lead to the formation of new, more complex unsaturated esters. For example, a cross-metathesis reaction with an electron-deficient partner can be challenging but is achievable under specific conditions. nih.gov

| Metathesis Type | Reactant | Catalyst Example | Potential Product Structure |

| Cross-Metathesis | Ethylene | Grubbs' Catalyst | Diethyl 2-methyl-2-(but-3-en-1-yl)malonate |

| Cross-Metathesis | Styrene | Hoveyda-Grubbs Catalyst | Diethyl 2-methyl-2-(3-phenylprop-2-en-1-yl)malonate |

| Illustrative examples of potential cross-metathesis reactions. |

The double bond of the allyl group is susceptible to electrophilic addition reactions. In accordance with Markovnikov's rule, the electrophile (such as the proton from a hydrogen halide) will add to the less substituted carbon of the double bond, leading to the formation of a more stable carbocation intermediate at the more substituted carbon. libretexts.org The subsequent addition of the nucleophile results in the final product.

| Reagent | Electrophile | Nucleophile | Major Product |

| HBr | H+ | Br- | Diethyl 2-(2-bromopropyl)-2-methylmalonate |

| H2O/H+ | H+ | H2O | Diethyl 2-(2-hydroxypropyl)-2-methylmalonate |

| This table demonstrates the application of Markovnikov's rule to the allyl group. |

Oxidation and Hydroxylation Reactions of the Allyl Group

The allyl group of this compound is a key site for a variety of oxidation and hydroxylation reactions. These transformations allow for the introduction of oxygen-containing functional groups, significantly expanding the synthetic utility of this substrate.

Epoxidation: The double bond of the allyl group can be readily converted to an epoxide using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The resulting epoxide is a versatile intermediate that can undergo a range of nucleophilic ring-opening reactions to introduce diverse functionalities.

Dihydroxylation: The syn-dihydroxylation of the allyl group can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction stereospecifically adds two hydroxyl groups to the same face of the double bond, yielding a diol. Alternatively, anti-dihydroxylation can be accomplished through a two-step process involving epoxidation followed by acid- or base-catalyzed hydrolysis of the epoxide.

Oxidative Cleavage: Strong oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond of the allyl group. This reaction leads to the formation of a carboxylic acid or an aldehyde at the site of the former double bond, depending on the workup conditions. This transformation is particularly useful for shortening the carbon chain and introducing a carboxyl or carbonyl group.

| Reaction | Reagent(s) | Product Functional Group |

| Epoxidation | m-CPBA | Epoxide |

| Syn-dihydroxylation | OsO₄, NMO | Diol (syn) |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Diol (anti) |

| Oxidative Cleavage | 1. O₃ 2. Oxidative/Reductive Workup | Carboxylic Acid/Aldehyde |

Reactivity at the Quaternary Carbon Center

The quaternary carbon atom, alpha to the two ester functionalities, presents a different set of reactive possibilities. While sterically hindered, this position can participate in specific transformations, particularly those involving the generation of a stabilized carbanion.

Nucleophilic Additions to Activated Systems (e.g., with pyridine (B92270) N-oxides for derivatives)

While direct nucleophilic attack on the quaternary carbon of this compound itself is challenging, its enolate can act as a nucleophile. The acidity of the alpha-protons in the parent diethyl malonate allows for the formation of a stabilized enolate. youtube.com Although the quaternary nature of the target compound prevents direct deprotonation at the alpha-carbon, related chemistry can be explored.

For instance, the reactivity of pyridine N-oxides with nucleophiles offers a parallel to understand potential transformations. scripps.eduresearchgate.netnih.gov Pyridine N-oxides can be activated by various reagents, making the pyridine ring susceptible to nucleophilic attack, typically at the C2 or C4 positions. scripps.educhemtube3d.com In a hypothetical scenario, if a reactive intermediate could be formed from this compound that could act as a nucleophile, it could potentially add to an activated pyridine N-oxide system. This would lead to the formation of a new carbon-carbon bond and the synthesis of complex heterocyclic structures. The reaction of nucleophiles with pyridine N-oxides often proceeds via an addition-elimination mechanism. chemtube3d.com

Exploring Further Substitutional Possibilities at the Alpha-Carbon

The presence of two ester groups significantly increases the acidity of the alpha-protons in malonic esters, facilitating the formation of an enolate ion. youtube.comyoutube.com This enolate is a powerful nucleophile that can participate in a variety of substitution reactions, typically S_N2 reactions with alkyl halides. youtube.comuci.edu This is a cornerstone of the malonic ester synthesis, which allows for the alkylation of the alpha-carbon. youtube.comuci.edu

In the case of this compound, the alpha-carbon is already fully substituted with a methyl and an allyl group. Therefore, direct further alkylation at this position via enolate chemistry is not possible. However, modifications of the existing substituents open avenues for further functionalization. For example, the allyl group can be isomerized to a propenyl group, which can then undergo different sets of reactions. Alternatively, reactions that proceed via radical mechanisms could potentially introduce new substituents at the alpha-carbon, although this is less common for this class of compounds.

Mechanistic Investigations and Catalytic Applications in Malonate Chemistry

Principles of Allylic Alkylation with Malonate-Derived Nucleophiles

Allylic alkylation stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. The process involves the substitution of a leaving group at an allylic position of an alkene with a nucleophile. When the nucleophile is a malonate-derived species, such as the enolate of diethyl 2-allyl-2-methylmalonate's precursor, diethyl methylmalonate, the reaction provides a powerful route to functionalized molecules. This transformation is typically catalyzed by transition metals, most notably palladium and iridium, which activate the allylic substrate and facilitate the bond-forming step. The choice of metal catalyst and its associated ligand system is paramount, as it governs the chemo-, regio-, and stereoselectivity of the reaction, enabling the construction of complex molecular architectures, including challenging all-carbon quaternary stereocenters.

Palladium-Catalyzed Allylic Alkylation Processes

The palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is a widely utilized method for C-C bond formation. wikipedia.org The reaction proceeds by the coordination of a palladium(0) complex to the double bond of the allylic substrate. This is followed by an oxidative addition step where the leaving group is displaced, resulting in the formation of a cationic η³-π-allylpalladium(II) complex. wikipedia.orgnih.gov The malonate enolate, a soft nucleophile, then attacks this electrophilic intermediate to form the new carbon-carbon bond and regenerate the palladium(0) catalyst, thus completing the catalytic cycle. wikipedia.org

The ligands coordinated to the palladium center play a critical role in determining the reaction's outcome. The regioselectivity—the site of nucleophilic attack on the unsymmetrical π-allyl intermediate—is heavily influenced by both the steric and electronic properties of the ligand. gu.segu.se In many cases, steric interactions are the dominant factor, directing the nucleophile to the less hindered terminus of the π-allyl complex. gu.senih.gov However, ligands with different donor atoms (e.g., phosphorus vs. nitrogen) can exert a "trans effect," where the nucleophile preferentially attacks the allylic carbon trans to the more influential donor atom. gu.se

Stereoselectivity is controlled by the use of chiral ligands. These ligands create a chiral environment around the palladium center, which can differentiate between the two enantiotopic faces of the π-allyl intermediate or the two prochiral faces of the nucleophile. nih.gov This discrimination allows for the enantioselective synthesis of chiral molecules. A vast array of chiral ligands, including those based on phosphines, phosphoramidites, and N-heterocyclic carbenes, have been developed to provide high levels of enantiomeric excess (ee) in these transformations. acs.org

The central feature of the palladium-catalyzed allylic alkylation mechanism is the η³-π-allylpalladium intermediate. mdpi.com This species is formed via oxidative addition of the Pd(0) catalyst to the allylic substrate. nih.gov The process is believed to involve coordination of the palladium to the alkene, followed by backside attack on the carbon bearing the leaving group. nih.gov The resulting π-allyl complex is an electrophilic species that is susceptible to attack by soft nucleophiles like malonates. mdpi.com

Under conditions where the π-allyl complex does not readily isomerize, the stereochemistry of the starting material can influence the product distribution. nih.gov However, in many systems, the π-allyl intermediate can undergo dynamic processes, and the final product ratio is determined by the relative rates of nucleophilic attack on the interconverting intermediates (a Curtin-Hammett situation). nih.gov Understanding and controlling these dynamic processes through ligand and reaction condition optimization is key to achieving high selectivity. gu.se

Iridium-Catalyzed Asymmetric Allylic Alkylation

While palladium catalysts generally favor the formation of linear products in the alkylation of monosubstituted allylic substrates, iridium catalysts exhibit a complementary and exceptionally high regioselectivity for the branched, chiral product. rsc.org This distinct reactivity has made iridium-catalyzed asymmetric allylic alkylation (Ir-AAA) a powerful and indispensable tool for the synthesis of chiral molecules, particularly those containing stereocenters that are challenging to construct by other means. rsc.orgacs.org The development of Ir-AAA has significantly advanced the ability to create vicinal tertiary and quaternary stereocenters with exquisite control. acs.orgacs.org

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a formidable challenge in organic synthesis due to the steric hindrance involved. bohrium.com Iridium-catalyzed asymmetric allylic alkylation has emerged as a premier method for addressing this challenge. nih.gov By reacting prochiral malonates, such as diethyl methylmalonate, with trisubstituted allylic electrophiles, it is possible to construct these highly congested stereocenters with high enantioselectivity. nih.govnih.govchemrxiv.org

This transformation provides direct access to acyclic products bearing β-quaternary carbonyl functionalities. nih.gov Research has demonstrated that these reactions proceed with high yields and enantioselectivities for a wide array of substrates. nih.govnih.govcaltech.edu The success of this methodology opens the door to synthesizing valuable and complex building blocks that can be further elaborated into natural products and other biologically active molecules. chemrxiv.orgresearchgate.net

The success of iridium-catalyzed asymmetric allylic alkylation is critically dependent on the chiral ligand employed. Phosphoramidite ligands, particularly those derived from binaphthol (BINOL), are among the most effective and widely used ligand classes for these transformations. rsc.org Other successful systems include phosphinooxazoline (PHOX) ligands. acs.org

Systematic studies have been conducted to optimize reaction conditions, revealing that additives can play a crucial role. For instance, in the alkylation of dialkyl malonates, the use of a zinc(II) salt, such as zinc iodide (ZnI₂), in combination with a base like sodium hexamethyldisilazide (NaHMDS), has been shown to significantly improve both yield and enantioselectivity. nih.govorganic-chemistry.org The data below illustrates the performance of an iridium catalyst system in the formation of an all-carbon quaternary center from diethyl malonate and a trisubstituted allylic carbonate.

| Entry | Malonate Ester | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Diethyl malonate | 83 | 97 |

| 2 | Dimethyl malonate | 69 | 97 |

| 3 | Di-isopropyl malonate | 56 | 90 |

| 4 | Di-tert-butyl malonate | 54 | 90 |

Reaction conditions: Ir-catalyst, specified malonate, allylic carbonate, NaHMDS, ZnI₂, 21 °C. Data adapted from J. Am. Chem. Soc. 2022, 144, 18, 7983-7987. nih.gov

The scope of the reaction is broad, tolerating a variety of substituents on the allylic electrophile, as shown in the following table.

| Entry | Allylic Carbonate Substituent (Ar) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenyl | 83 | 97 |

| 2 | 4-Methoxyphenyl | 85 | 96 |

| 3 | 4-Fluorophenyl | 83 | 97 |

| 4 | 2-Naphthyl | 93 | 97 |

| 5 | 2-Thienyl | 76 | 96 |

Reaction conditions: Ir-catalyst, diethyl malonate, specified allylic carbonate, NaHMDS, ZnI₂, 21 °C. Data adapted from J. Am. Chem. Soc. 2022, 144, 18, 7983-7987. nih.govorganic-chemistry.org

Rhodium-Catalyzed Allylic Alkylation: Distinct Reactivity Patterns

Rhodium-catalyzed allylic alkylation represents a powerful tool for carbon-carbon bond formation. The reaction involving this compound and its derivatives showcases distinct reactivity patterns, particularly in the formation of quaternary stereocenters, which are challenging motifs in contemporary synthesis. rsc.org

The general mechanism for rhodium-catalyzed allylic substitution begins with the formation of an active catalyst, which then reacts with an allylic substrate, such as an allyl benzoate, to form a rhodium-π-allyl intermediate via oxidative addition. rsc.orgrsc.org This intermediate is then intercepted by a nucleophile. In the context of creating a quaternary center from a prochiral malonate, a pre-formed enolate of the malonate attacks the rhodium-π-allyl complex. rsc.org

Research has shown that the direct utilization of allylic alcohols as electrophiles in these reactions is an atom-economical improvement. acs.org In the presence of a rhodium catalyst, often paired with a specialized ligand like a (P, olefin)-ligand, and an additive such as trifluoroacetic acid (TFA), racemic secondary allylic alcohols can react with 1,3-dicarbonyl compounds to yield chiral, branched α-allylated products with high regio- and enantioselectivity. acs.org While this example uses a 1,3-diketone, the principle extends to malonate nucleophiles.

Conversely, rhodium complexes can also catalyze the deallylation of allylmalonates. researchgate.net This reverse reactivity is significant for its use of the allyl group as a removable activating group. In this process, a rhodium hydride species, generated in situ, is believed to be the active catalyst. The reaction proceeds via hydrorhodation of the double bond, followed by a series of bond formations and cleavages that result in the release of an enolate and an alkene. researchgate.net The choice of ligand and reaction conditions can thus steer the reactivity towards either alkylation or deallylation.

| Reaction Type | Catalyst System Example | Key Mechanistic Step | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | [Rh(Cl)(PPh₃)₃] / (R)-BINOL–P(OMe) | Nucleophilic attack of enolate on Rh-π-allyl complex | Formation of chiral quaternary centers | rsc.orgrsc.org |

| Allylic Alkylation with Alcohols | Rh-catalyst / Carreira (P, olefin)-ligand / TFA | Direct use of allylic alcohols as electrophiles | Branched α-allylated products | acs.org |

| Deallylation | Rhodium complex / Triethylaluminum | Hydrorhodation of the allyl double bond | Selective removal of the allyl group | researchgate.net |

Catalytic Desymmetrization Strategies for Prochiral Malonates

The desymmetrization of prochiral compounds like this compound is a highly efficient strategy for accessing enantiomerically pure molecules with yields approaching 100%. eurekaselect.com This approach involves the selective transformation of one of two identical (enantiotopic) functional groups on a pre-formed tetrasubstituted carbon atom. researchgate.netresearchgate.net

Both enzymatic and metal-catalyzed methods have been successfully employed for the desymmetrization of malonic esters.

Enzymatic Desymmetrization: Enzymes, particularly lipases and esterases, are highly enantio- and regioselective catalysts that operate under mild conditions. eurekaselect.com For a disubstituted malonic ester, an enzyme can selectively hydrolyze one of the two ester groups, leading to a chiral monoester with a quaternary stereocenter. researchgate.netresearchgate.net Computational models, such as the cubic model for pig liver esterase, help rationalize the selectivity by proposing how the substituents on the malonate fit into the enzyme's hydrophobic pockets, orienting one specific ester group for hydrolysis. researchgate.net

Metal-Catalyzed Reductive Desymmetrization: A significant recent development is the metal-catalyzed reductive desymmetrization of malonic esters. For instance, a dinuclear zinc complex has been shown to catalyze the asymmetric hydrosilylation of one of the ester groups to a primary alcohol with excellent enantiocontrol. researchgate.netresearchgate.net This method is notable for its broad substrate scope and high chemoselectivity, effectively differentiating between two sterically similar ester groups. researchgate.net Other transition metals, including nickel and rhodium, have also been used in desymmetrization reactions of malonate derivatives to synthesize valuable chiral building blocks like cyclopentenones and tetralones. hku.hk

These strategies highlight the versatility of prochiral malonates as precursors for generating complex chiral structures, a key step in the synthesis of biologically active compounds. eurekaselect.com

Computational Chemistry and Theoretical Modeling of Malonate Transformations

Computational chemistry provides indispensable tools for understanding and predicting the outcomes of complex catalytic reactions involving malonates. By modeling reaction pathways and transition states, researchers can gain deep mechanistic insights that are often inaccessible through experimental methods alone. nih.gov

Predicting the site selectivity and stereoselectivity of a reaction is a primary goal of computational modeling in organometallic catalysis. rsc.org For reactions like the rhodium-catalyzed allylic alkylation, computational studies can elucidate the factors controlling the observed outcomes.

Density Functional Theory (DFT) calculations are frequently used to model the entire catalytic cycle. rsc.org In the asymmetric allylic alkylation to form a quaternary center, a key finding from computational studies is the energetic difference between the competing diastereomeric transition states. rsc.orgrsc.org For example, analysis of the C-C bond-forming step can reveal why the nucleophile (the malonate enolate) preferentially adds to one face of the rhodium-π-allyl intermediate over the other. rsc.org This preference is often traced to a combination of lower distortion energy in the catalyst-substrate complex and more favorable noncovalent interactions in the lower-energy transition state. rsc.orgrsc.org The computed enantioselectivity often shows excellent agreement with experimental results, validating the theoretical model. rsc.orgrsc.org

These predictive models allow chemists to rationalize the performance of a given catalyst and ligand system and to design new catalysts with improved selectivity. emory.edu

| Parameter | Computational Method | Insight Gained | Reference |

|---|---|---|---|

| Enantioselectivity | DFT Calculations | Energy difference between diastereomeric transition states (e.g., re vs. si face addition) | rsc.orgrsc.org |

| Origin of Selectivity | Activation Strain Analysis | Lower distortion energy and better noncovalent interactions in the favored transition state | rsc.org |

| Reaction Feasibility | Energetic Span Model | Calculation of the overall activation barrier, confirming feasibility under experimental conditions | rsc.orgrsc.org |

The transition state is the fleeting, high-energy structure that lies between reactants and products. ncert.nic.in While its lifetime is too short for direct observation (around 10⁻¹³ seconds), its structure is central to understanding catalytic mechanisms. nih.gov Computational chemistry allows for the detailed mapping of reaction pathways and the characterization of these transient structures. nih.govnih.gov

For the rhodium-catalyzed allylic alkylation of a malonate derivative, the reaction pathway involves several key steps: catalyst activation, oxidative addition to form the π-allyl complex, and the final C-C bond-forming nucleophilic attack. rsc.org Computational modeling maps the energy profile of this entire sequence, identifying the intermediates and the transition states that connect them.

The highest energy point on this pathway, the rate-determining step, is crucial. In many cases, the turnover-determining step is the C-O bond oxidative addition that forms the rhodium-π-allyl intermediate. rsc.org However, the enantioselectivity is determined later, at the C-C bond formation step. rsc.org By analyzing the geometry and electronic structure of the competing transition states at this stage, researchers can understand the subtle interactions between the chiral ligand, the metal center, and the substrates that dictate the stereochemical outcome. rsc.orgrsc.org This detailed analysis provides a powerful rationale for catalyst behavior and a roadmap for future synthetic methodology development.

Applications in Complex Organic Synthesis

Building Block for the Construction of Complex Carbon Skeletons and Quaternary Centers

The construction of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. Diethyl 2-allyl-2-methylmalonate serves as a valuable starting material as it already contains this structural motif. The presence of the allyl and methyl groups on the α-carbon of the diethyl malonate backbone makes it an ideal building block.

The broader class of dialkyl malonates is frequently employed in reactions designed to create these complex centers. For instance, the iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates with trisubstituted allylic electrophiles is a powerful method for generating enantioenriched all-carbon quaternary stereocenters with high yields and enantioselectivity. organic-chemistry.org This highlights the importance of the malonate scaffold in accessing such structures.

The general strategy for forming quaternary centers often involves the transition-metal-catalyzed allylic alkylation. nih.gov This can be approached in two ways: using a trisubstituted, prochiral electrophile with an achiral nucleophile, or using a prochiral nucleophile where both branched and linear products could potentially form a quaternary center. nih.gov this compound, by its very nature, is a product of such a conceptual alkylation (a double alkylation of diethyl malonate), and its pre-existing quaternary center can be incorporated into larger, more complex carbon skeletons.

The creation of quaternary stereocenters is also a focal point in carbonyl allylation reactions. researchgate.net While this often involves the addition of a disubstituted allylmetal to an aldehyde, the principles underscore the synthetic challenge and the value of reagents that can simplify this process.

Precursor for Pharmaceutically Relevant Scaffolds and Natural Product Intermediates

The structural features of this compound make it an attractive precursor for molecules of pharmaceutical interest and for intermediates in the synthesis of natural products. The parent compound, diethyl malonate, is a well-established starting material for a variety of pharmaceuticals, including vigabatrin, phenylbutazone, and nalidixic acid. wikipedia.orgaskfilo.com

A closely related derivative, diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, is a key intermediate in the synthesis of the antifungal agent posaconazole. google.com This demonstrates the utility of substituted allylic malonate esters in the construction of complex, biologically active molecules. The synthesis of this intermediate involves the reaction of 1-(1-chloromethylvinyl)-2,4-difluorobenzene with diethyl malonate in the presence of a base. google.com

Furthermore, the methodologies developed for the synthesis of quaternary centers using dialkyl malonates have been applied to the formal synthesis of natural products like sporochnol. organic-chemistry.org The ester groups in this compound can be hydrolyzed and decarboxylated, or transformed into other functional groups, while the allyl group provides a handle for further chemical transformations such as oxidation, reduction, or metathesis, enabling the elongation and diversification of the carbon chain to access complex natural product scaffolds.

Role in the Synthesis of Heterocyclic and Carbocyclic Compounds

Diethyl malonate and its derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic and carbocyclic compounds. askfilo.com The reactivity of the active methylene (B1212753) group in diethyl malonate, coupled with the chemistry of the ester functionalities, allows for a variety of cyclization reactions. chemicalbook.com

For example, diethyl malonate is used in condensation reactions with 2-aminopyridines to form substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net It is also a key component in the synthesis of other heterocyclic systems like quinolones and pyrimidinones. mdpi.com Derivatives such as diethyl 2-((arylamino)methylene)malonates, which can be synthesized from diethyl ethoxymethylenemalonate, are important intermediates for biologically active compounds. mdpi.com

In the context of this compound, the allyl group introduces a point of unsaturation that is highly valuable for constructing carbocyclic rings. Ring-closing metathesis (RCM) is a powerful reaction that can be envisioned using a diene synthesized from this compound, leading to the formation of five- or six-membered carbocycles. Additionally, the double bond of the allyl group can participate in intramolecular cyclization reactions, such as Prins-type cyclizations or radical cyclizations, to generate both carbocyclic and heterocyclic frameworks. The combination of the malonate chemistry with the reactivity of the allyl group makes this compound a versatile precursor for diverse cyclic systems.

Future Research Directions and Synthetic Challenges

Development of Novel and Sustainable Synthetic Routes to Diethyl 2-allyl-2-methylmalonate

The classical synthesis of this compound follows the well-established malonic ester synthesis pathway. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com This typically involves the sequential alkylation of diethyl malonate. First, a base is used to deprotonate diethyl malonate, followed by the introduction of a methyl group via an SN2 reaction with a methyl halide. organicchemistrytutor.com A second deprotonation and subsequent reaction with an allyl halide, such as allyl bromide, yields the target molecule. organicchemistrytutor.comchemicalbook.com

While effective, this traditional approach presents opportunities for improvement in terms of sustainability. Future research is likely to focus on the development of greener synthetic routes that minimize waste and utilize more environmentally benign reagents and conditions. Key areas of exploration include:

Catalytic C-H Activation: Direct C-H functionalization of diethyl methylmalonate with an allyl source would be a more atom-economical approach, avoiding the use of stoichiometric bases and the formation of salt byproducts.

Alternative Alkylating Agents: Investigating the use of less hazardous and more sustainable allylating agents, such as allyl alcohols or carbonates, in place of allyl halides.

Enzymatic Synthesis: Exploring the potential of enzymes to catalyze the alkylation steps, which could offer high selectivity under mild, aqueous conditions. studysmarter.co.uk

Solvent Minimization and Alternative Media: Developing syntheses that use greener solvents, or are performed under solvent-free conditions, for instance, using microwave-assisted organic synthesis (MAOS) which has been shown to be effective for similar malonate derivatives. mdpi.com

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Reagents | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Traditional Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, Methyl iodide, Allyl bromide | Well-established, reliable | Use of strong bases, formation of salt waste, use of hazardous alkyl halides |

| Catalytic C-H Activation | Diethyl methylmalonate, Allyl source, Catalyst | High atom economy, reduced waste | Catalyst development required, potential for side reactions |

| Green Alkylating Agents | Diethyl methylmalonate, Allyl alcohol/carbonate, Catalyst | Use of less toxic reagents | May require specific catalysts and reaction conditions |

| Enzymatic Synthesis | Diethyl methylmalonate, Allyl source, Enzyme | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations |

Expanding the Scope of Chemo-, Regio-, and Stereoselective Transformations

The allyl group in this compound is a key functional handle for a variety of chemical transformations. Future research will undoubtedly focus on expanding the repertoire of selective reactions at this position.

Chemo- and Regioselective Reactions:

The double bond of the allyl group is susceptible to a range of additions. Developing catalytic systems that can control the chemo- and regioselectivity of these reactions is a significant area for future work. For example, hydroboration-oxidation can yield the corresponding alcohol, while ozonolysis can cleave the double bond to produce an aldehyde. The development of iron-catalyzed hydroboration methods could offer a more sustainable alternative to traditional reagents. rsc.org

Stereoselective Transformations:

A particularly exciting avenue for future research is the development of stereoselective transformations of the allyl group. This would allow for the synthesis of chiral derivatives of this compound, significantly increasing its value as a synthetic intermediate. Potential areas of focus include:

Asymmetric Dihydroxylation: The use of chiral catalysts to introduce two hydroxyl groups across the double bond in a stereocontrolled manner.

Asymmetric Epoxidation: The enantioselective formation of an epoxide, which can then be opened by various nucleophiles to generate a range of chiral products.

Asymmetric Hydrogenation: The stereoselective reduction of the double bond to introduce a chiral center.

Exploration of Synthetic Utility in Bioactive Molecule Development

Malonic esters are foundational in the synthesis of a wide array of pharmaceuticals and biologically active compounds, including barbiturates and vigabatrin. wikipedia.orgwikipedia.org The unique combination of a quaternary center and an allylic handle in this compound makes it an attractive starting material for the synthesis of complex molecular architectures.

Future research is anticipated to explore the use of this compound as a key building block in the synthesis of novel bioactive molecules. The allyl group can be functionalized to introduce various pharmacophores, while the diester moiety can be hydrolyzed and decarboxylated to reveal a carboxylic acid, or transformed into other functional groups. wikipedia.org For instance, derivatives of this compound could potentially be investigated for their antifungal properties, similar to other diethyl malonate derivatives. mdpi.com

Table 2: Potential Bioactive Scaffolds from this compound

| Transformation of Allyl Group | Resulting Functional Group | Potential Bioactive Scaffold |

|---|---|---|

| Dihydroxylation | Diol | Polyketide fragments, carbohydrate mimics |

| Epoxidation/Ring Opening | Amino alcohol, ether | Beta-blocker analogues, antiviral precursors |

| Ozonolysis/Reductive Amination | Amine | Alkaloid precursors, neurotransmitter analogues |

| Heck Coupling | Substituted alkene | Stilbene and chalcone (B49325) analogues |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch reactors to continuous flow systems offers numerous advantages, including improved safety, enhanced reaction control, and potential for facile scaling. acs.org The synthesis of this compound, involving strong bases and exothermic reactions, is a prime candidate for adaptation to a flow chemistry platform.

Future research in this area will likely involve the design of a continuous flow process for the synthesis of this compound. This could involve packed-bed reactors containing a solid-supported base to facilitate the deprotonation steps, followed by in-line mixing with the appropriate alkylating agents. Such a system would allow for precise control over reaction times and temperatures, potentially minimizing the formation of byproducts.

Furthermore, the integration of this flow synthesis with automated purification and analysis would create a fully automated platform for the on-demand production of this versatile building block. This would not only accelerate research and development but also align with the broader trend of automation in chemical synthesis.

常见问题

Q. What are the standard methodologies for synthesizing diethyl 2-allyl-2-methylmalonate via sequential alkylation?

this compound is synthesized through a two-step alkylation process of diethyl malonate. First, the malonate is deprotonated using a strong base (e.g., NaOEt or LDA) to generate the enolate, which reacts with methyl halide to introduce the methyl group. A second alkylation with allyl bromide or allyl acetate introduces the allyl substituent. Critical factors include:

- Base selection : LDA ensures complete deprotonation for sterically hindered substrates .

- Reaction conditions : Sequential alkylations require strict temperature control (-78°C to room temperature) to avoid side reactions like over-alkylation .

- Workup : Acidic hydrolysis followed by extraction and vacuum distillation ensures product purity .

Q. How can researchers optimize purification and characterization of this compound?

Post-synthesis purification typically involves:

- Dean-Stark traps : To remove water during esterification and prevent reverse reactions .

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents resolves unreacted intermediates .

Characterization methods include: - NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., allyl protons at δ 5.2–5.8 ppm and methyl groups at δ 1.2–1.4 ppm) .

- Mass spectrometry : ESI-MS identifies molecular ions (e.g., [M+H] at m/z 229) .

Q. What are the key applications of this compound in heterocyclic synthesis?

This compound serves as a precursor for synthesizing:

- Barbiturates : Condensation with urea and aldehydes under acidic conditions .

- Pyridine derivatives : Via Pd-catalyzed allylation followed by cyclization with aldehydes .

- α-Amino acids : Alkylation, hydrolysis, and decarboxylation yield chiral amino acids .

Advanced Research Questions

Q. How does palladium catalysis enhance regioselectivity in allylation reactions involving this compound?

Pd(0) catalysts (e.g., Pddba) with phosphine ligands (e.g., PPh) enable deconjugative allylation. Key mechanisms include:

- Oxidative addition : Pd coordinates with allylic acetates, forming π-allyl intermediates .

- Nucleophilic attack : The malonate enolate attacks the allyl-Pd complex, favoring γ-selectivity due to steric and electronic effects .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve yields (up to 85%) .

Q. What analytical approaches resolve contradictions in hydrolysis and decarboxylation data for this compound derivatives?

Conflicting data arise from varying reaction conditions:

- Acidic vs. basic hydrolysis : Acidic conditions (HSO) yield malonic acid, while basic conditions (NaOH) favor decarboxylation to allylacetic acid .

- Temperature effects : High temperatures (>100°C) accelerate decarboxylation but may degrade products. TGA-DSC analysis identifies decomposition thresholds .

- Computational modeling : DFT studies predict transition states and validate experimental outcomes .

Q. How can researchers address data gaps in toxicity and environmental fate using analog studies?

The U.S. EPA’s read-across strategy substitutes data for this compound with analogs (e.g., dimethyl malonate) for endpoints like:

- Acute toxicity : LD values from dimethyl malonate (CASRN 108-59-8) are extrapolated .

- Environmental persistence : Hydrolysis rates of diethyl malonate (half-life <1 day) inform biodegradability assessments .

- QSAR models : Predict ecotoxicity based on ester group reactivity and logP values .

Methodological Notes

- Advanced synthesis : For asymmetric alkylation, chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts improve enantioselectivity .

- Data validation : Cross-reference IRIS and EPA reports for hazard assessments .

- Crystallography : Single-crystal XRD (e.g., CCDC JJ2194) resolves stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。